4-Bromo-2-fluoroanisole

Catalog No.
S662303
CAS No.
2357-52-0
M.F
C7H6BrFO
M. Wt
205.02 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluoroanisole

CAS Number

2357-52-0

Product Name

4-Bromo-2-fluoroanisole

IUPAC Name

4-bromo-2-fluoro-1-methoxybenzene

Molecular Formula

C7H6BrFO

Molecular Weight

205.02 g/mol

InChI

InChI=1S/C7H6BrFO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3

InChI Key

DWNXGZBXFDNKOR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)F

Canonical SMILES

COC1=C(C=C(C=C1)Br)F

Organic Synthesis Precursor

-Bromo-2-fluoroanisole serves as a valuable building block in organic synthesis due to the presence of both the reactive bromine and the electron-withdrawing fluorine group. The bromine atom readily participates in substitution reactions, allowing the attachment of various functional groups to create diverse new molecules.

For instance, research has utilized 4-bromo-2-fluoroanisole in the synthesis of:

  • 1,4-bis[(3′-fluoro-4′-n alkoxyphenyl)ethynyl]benzenes: These compounds exhibit potential applications in organic light-emitting diodes (OLEDs) [].
  • 7-fluoro-6-methoxy-1-methyl-2-naphthaldehyde and 5,7-difluoro-6-methoxy-1-methyl-2-naphthaldehyde: These molecules possess interesting photophysical properties, making them valuable for studying light absorption and emission processes [].
  • Liquid crystals with terminal difluoromethoxy group and backbone of phenylbicyclohexane: These materials exhibit unique liquid crystal properties, potentially applicable in display technologies [].

Molecular Structure Analysis

4-Bromo-2-fluoroanisole has the molecular formula C7H6BrFO. Its structure consists of a benzene ring with a methoxy group (OCH3) attached at the second position and a bromine (Br) atom at the fourth position. A fluorine (F) atom substitutes one of the hydrogens on the ring at the second position relative to the methoxy group [].

This structure presents some notable features:

  • Electron-withdrawing substituents: Both the bromine and fluorine atoms are electron-withdrawing groups. This means they pull electron density away from the benzene ring, affecting its reactivity.
  • Dipole moment: The presence of the electronegative fluorine and bromine atoms creates a permanent dipole moment in the molecule, influencing its interactions with other molecules.

Chemical Reactions Analysis

  • Nucleophilic aromatic substitution: The electron-withdrawing nature of the bromine atom makes the benzene ring susceptible to nucleophilic aromatic substitution reactions. In these reactions, a nucleophile replaces the bromine with another functional group.

Example

Reaction with ammonia (NH3) to form 4-amino-2-fluoroanisole (balanced equation not available due to lack of specific reaction conditions).

  • Halide exchange reactions: The bromine atom can potentially be replaced by other halides under appropriate reaction conditions [].

Example

Reaction with lithium iodide (LiI) to form 4-iodo-2-fluoroanisole (balanced equation not available due to lack of specific reaction conditions).

Note

These are just potential reactions, and the actual reactivity of 4-bromo-2-fluoroanisole would depend on specific reaction conditions and the presence of other reagents.


Physical And Chemical Properties Analysis

Information on some physical and chemical properties of 4-bromo-2-fluoroanisole is available from chemical suppliers:

  • Molecular weight: 205.03 g/mol []
  • Flash point: 98 °C (208 °F)
  • Density: 1.581 g/mL at 25 °C (literature value) []

Data on other properties like melting point, boiling point, and solubility are not readily available in scientific literature.

Currently, there is no scientific research readily available describing a specific mechanism of action for 4-bromo-2-fluoroanisole.

  • Halogenated compounds: Both bromine and fluorine can be irritating to the skin, eyes, and respiratory system.
  • Potential organ toxicity: Long-term exposure to some halomethoxylated aromatics has been linked to potential organ toxicity.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2357-52-0

Wikipedia

4-Bromo-2-fluoroanisole

Dates

Modify: 2023-08-15

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